molecular formula C20H18FN3O3 B14999593 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B14999593
M. Wt: 367.4 g/mol
InChI Key: LJLHAGSUYNENCT-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of the core imidazopyridine structure, followed by the introduction of the methoxy and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazopyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-5-one: Lacks the fluorophenyl group, resulting in different chemical properties and biological activities.

    1-(4-Fluorophenyl)-1H-imidazo[4,5-b]pyridin-5-one:

Uniqueness

The presence of both methoxy and fluorophenyl groups in 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H18FN3O3/c1-26-16-8-3-12(9-17(16)27-2)15-10-18(25)23-20-19(15)24(11-22-20)14-6-4-13(21)5-7-14/h3-9,11,15H,10H2,1-2H3,(H,23,25)

InChI Key

LJLHAGSUYNENCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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